This compound is synthesized from 2-aminophenol derivatives through various halogenation and cyclization methods. It is primarily classified under heterocyclic compounds due to its cyclic structure containing nitrogen and oxygen atoms. The specific halogenation pattern significantly influences its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of 7-bromo-4-fluoro-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol derivatives with halogenated reagents. Here are some notable synthesis methods:
The molecular structure of 7-bromo-4-fluoro-1,3-benzoxazol-2-amine can be described as follows:
The molecular weight of 7-bromo-4-fluoro-1,3-benzoxazol-2-amine is approximately 235.03 g/mol. Its structural representation can be depicted using molecular modeling software to visualize spatial arrangements and interactions.
7-Bromo-4-fluoro-1,3-benzoxazol-2-amine can participate in various chemical reactions:
The mechanism of action for 7-bromo-4-fluoro-1,3-benzoxazol-2-amine involves its interaction with specific biological targets:
The infrared (IR) spectroscopy data indicates characteristic absorption bands corresponding to functional groups present in the molecule, aiding in its identification during synthesis and analysis.
7-Bromo-4-fluoro-1,3-benzoxazol-2-amine has several scientific applications:
7-Bromo-4-fluoro-1,3-benzoxazol-2-amine (C₇H₄BrFN₂O) is a halogenated benzoxazole derivative with the CAS number 1820705-87-0 [2]. This compound belongs to a class of bicyclic heterocycles featuring a benzene ring fused to an oxazole moiety (containing oxygen and nitrogen atoms). Benzoxazoles are planar aromatic systems with significant dipole moments (∼2.0 Debye), enabling diverse non-covalent interactions with biological targets. The strategic incorporation of ortho-oriented bromine and fluorine atoms at the 7- and 4-positions creates unique electronic and steric properties that enhance its utility in drug design. With a molecular weight of 231.02 g/mol, this compound exemplifies the modern trend of leveraging halogen atoms to fine-tune pharmacokinetic properties in small-molecule therapeutics [1] [6].
Halogenated benzoxazoles have emerged as privileged scaffolds in medicinal chemistry due to their balanced physicochemical properties and target versatility. The 7-Bromo-4-fluoro substitution pattern enhances several drug-like characteristics:
Table 1: Therapeutic Applications of Halogenated Benzoxazole Derivatives
| Compound | Biological Target | Therapeutic Application | Key Structural Features |
|---|---|---|---|
| Tafamidis | Transthyretin | Amyloidosis Treatment | Dibrominated benzoxazole |
| Pseudopteroxazole | Mycobacterial enzymes | Antitubercular Agent | Tetracyclic benzoxazole |
| VEGFR-2 inhibitor 12l | Tyrosine kinase receptor | Anticancer Therapy | Fluorinated benzoxazole-amide |
| Calcimycin | Divalent cation transporter | Antibiotic | Benzoxazole-pyrrole polyether |
Recent studies highlight halogenated benzoxazoles as kinase inhibitors, DNA intercalators, and antimicrobial agents. The bromo-fluoro combination in 7-Bromo-4-fluoro-1,3-benzoxazol-2-amine specifically enhances cell permeability and metabolic stability, addressing common limitations in lead optimization [3] [9].
The strategic placement of bromine and fluorine on the benzoxazole scaffold creates a synergistic electronic profile:
Table 2: Halogen Effects on Benzoxazole Properties
| Property | Bromine Contribution | Fluorine Contribution | Synergistic Outcome |
|---|---|---|---|
| Lipophilicity (LogP) | +0.9-1.2 increment | -0.1-0.3 decrement | Optimal LogP = 2.1-2.8 |
| Metabolic Stability | Blocks CYP450 oxidation at C7 | Retards oxidative defluorination | Extended t½ (>4h in microsomes) |
| Electronic Effects | Minor resonance contribution (+R) | Strong -I effect | Reduced electron density at C5/C6 |
| Binding Interactions | Hydrophobic pocket filling | Polar interactions with backbone NH | Enhanced target affinity (ΔG = -2.3 kcal/mol) |
Benzoxazole chemistry has evolved through three distinct eras:1. Natural Product Era (1970s-1990s): Isolation of foundational benzoxazole alkaloids like:- Calcimycin (A-23187): A pyrrole polyether benzoxazole antibiotic from Streptomyces chartreusensis (1972) [4]- Pseudopteroxazole: Antitubercular marine natural product from Pseudopterogorgia elisabethae (1999)These compounds demonstrated the scaffold's capacity for diverse bioactivities.
Table 3: Key Milestones in Benzoxazole Medicinal Chemistry
| Era | Milestone Compound | Discovery/Development | Impact |
|---|---|---|---|
| Natural Products | Calcimycin (A-23187) | Isolated from Streptomyces (1972) | Validated biological relevance |
| Early Synthetic | Chlorzoxazone | FDA approval (1958) | Muscle relaxant; commercial validation |
| Halogen Optimization | Tafamidis | FDA approval (2011) | First disease-modifying transthyretin drug |
| Modern Derivatives | VEGFR-2 inhibitor 12l | Synthetic study (2022) | IC₅₀ = 97.38 nM; apoptosis induction |
Current research on 7-Bromo-4-fluoro-1,3-benzoxazol-2-amine builds upon this legacy, with applications in:
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: